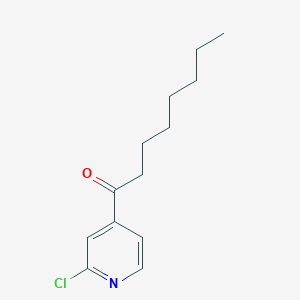

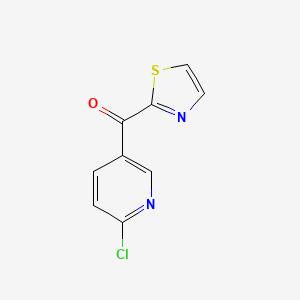

2-Chloro-4-octanoylpyridine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Use in Organic Synthesis

- Field : Organic Chemistry

- Application : 2-Chloro-4-octanoylpyridine is a synthetic organic compound used in various scientific experiments due to its unique properties. It is used as an intermediate in many chemical reactions .

- Method : The compound can be synthesized by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

- Results : The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands . This compound provides a solution to this problem .

Use in Microwave-assisted Synthesis

- Field : Organic Chemistry

- Application : A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .

- Method : The substituents had a significant impact on the course and efficiency of the reaction . The results reported herein demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .

- Results : The 2-anilinopyrimidines described are of potential bioactivity . The biological activity of anilinopyrimidines as fungicides and pesticides is well-known and widely reported .

Use in Agricultural Industry

- Field : Agriculture

- Application : 2-Chloropyridine, a similar compound to 2-Chloro-4-octanoylpyridine, is used in the agricultural business to produce fungicides and insecticides .

- Method : The specific methods of application or experimental procedures for this use are not detailed in the available resources .

- Results : The use of 2-Chloropyridine in fungicides and insecticides helps protect crops from pests and diseases, contributing to increased agricultural productivity .

Use in Pharmaceutical Industry

- Field : Pharmaceutical Chemistry

- Application : 2-Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .

- Method : The compound is synthesized and then used as an intermediate in the production of these medications .

- Results : The resulting medications help treat conditions such as allergies and irregular heart rhythms .

Use in Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

- Field : Medicinal Chemistry

- Application : Amination of 2-chloro-4-aryloxypyrimidines, a similar compound to 2-Chloro-4-octanoylpyridine, is used in the synthesis of pharmacologically active decorated six-membered diazines .

- Method : This is achieved using palladium catalyzed transformation .

- Results : The resulting diazines exhibit a wide range of biological activities and are used in various therapeutic disciplines .

Use in the Synthesis of Vitamin B1

- Field : Nutritional Chemistry

- Application : 2-Chloropyridine, a similar compound to 2-Chloro-4-octanoylpyridine, is used in the synthesis of Vitamin B1 .

- Method : The specific methods of application or experimental procedures for this use are not detailed in the available resources .

- Results : The resulting Vitamin B1 is essential for the metabolism of carbohydrates, and its deficiency can lead to several health problems .

Safety And Hazards

Propiedades

IUPAC Name |

1-(2-chloropyridin-4-yl)octan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-2-3-4-5-6-7-12(16)11-8-9-15-13(14)10-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJYFWMNSPVEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642137 | |

| Record name | 1-(2-Chloropyridin-4-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-octanoylpyridine | |

CAS RN |

898784-72-0 | |

| Record name | 1-(2-Chloropyridin-4-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

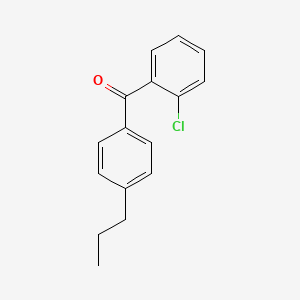

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone](/img/structure/B1614167.png)